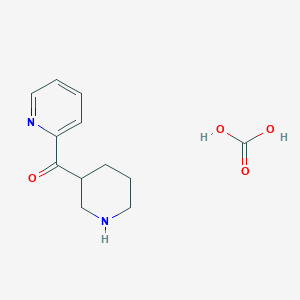

2-Dimethylphosphorylmorpholine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 2-Dimethylphosphorylmorpholine; hydrochloride is not directly mentioned in the provided papers. However, related compounds and methodologies can be inferred from the synthesis and study of similar phosphorus-containing structures and morpholine derivatives. For instance, the use of dimethylphosphoryl chloride in the synthesis of phospholipids , and the synthesis of various morpholinol hydrochloride compounds , provide insights into the chemical behavior and synthesis pathways that might be relevant for 2-Dimethylphosphorylmorpholine; hydrochloride.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including bromination, amination, cyclization, and acidification . For example, 2-(3',5'-difluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride was synthesized starting from 3,5-difluoropropiophenone . Similarly, 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride was synthesized from 2-bromo-1-(2-fluorophenyl)-1-propanone . These methods suggest that a similar approach could be applied to synthesize 2-Dimethylphosphorylmorpholine; hydrochloride, starting with appropriate precursors and following a sequence of reactions that introduce the dimethylphosphoryl group and morpholine ring.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using spectroscopic methods such as IR and NMR . For instance, the structure of Dimorfolido-N-trichloroacetylphosphorylamide was elucidated by X-ray diffraction, revealing centrosymmetric dimers connected via hydrogen bonds . This suggests that 2-Dimethylphosphorylmorpholine; hydrochloride could also form specific intermolecular interactions, which could be studied using similar analytical techniques.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in various studies. For example, the synthesis of phospholipids using dimethylphosphoryl chloride illustrates the potential for forming phosphorus-containing organic molecules . Additionally, the transformation of tetrahydro-β-carbolines into hexahydroazepino[4,5-b]indoles under the influence of nucleophilic reagents like morpholine indicates the potential for nucleophilic substitution reactions in the synthesis or modification of 2-Dimethylphosphorylmorpholine; hydrochloride .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-Dimethylphosphorylmorpholine; hydrochloride are not detailed in the provided papers, the properties of related compounds can provide some context. For instance, the solubility, melting points, and stability of morpholine derivatives can be inferred from the synthesis and characterization of similar compounds . The influence of different substituents on the morpholine ring, such as fluorine or dimethyl groups, can affect these properties significantly.

Scientific Research Applications

1. Neurokinin-1 Receptor Antagonist Research

- Study: Research on a compound closely related to 2-Dimethylphosphorylmorpholine hydrochloride, focusing on its role as a neurokinin-1 receptor antagonist. This compound was found effective in pre-clinical tests relevant to clinical efficacy in emesis and depression.

- Reference: Harrison et al., 2001.

2. Biocompatible Copolymers

- Study: Synthesis of biocompatible copolymers using 2-Methacryloyloxyethyl phosphorylcholine (MPC), a compound similar to 2-Dimethylphosphorylmorpholine hydrochloride. These copolymers have been applied in various biomedical applications.

- Reference: Ma et al., 2003.

3. Synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol Hydrochloride

- Study: Detailed synthesis of 2-(2-Fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride, a derivative of 2-Dimethylphosphorylmorpholine hydrochloride, emphasizing its potential in diverse chemical applications.

- Reference: Tan Bin, 2010.

4. Histone Deacetylase Inhibitor Development

- Study: Exploration of dimethyl sulfoxide derivatives, related to 2-Dimethylphosphorylmorpholine hydrochloride, in the development of histone deacetylase inhibitors for cancer treatment.

- Reference: Marks & Breslow, 2007.

5. Liquid Chromatographic Method for Iron Chelator Measurement

- Study: A high-performance liquid chromatographic method involving a compound similar to 2-Dimethylphosphorylmorpholine hydrochloride for measuring an iron chelator in human plasma.

- Reference: Klein et al., 1991.

6. α(1)-Adrenoceptor Antagonists Synthesis

- Study: Synthesis of phenoxylalkylamines, structurally related to 2-Dimethylphosphorylmorpholine hydrochloride, as potent α(1)-Adrenoceptor antagonists.

- Reference: Zhang et al., 2011.

Mechanism of Action

properties

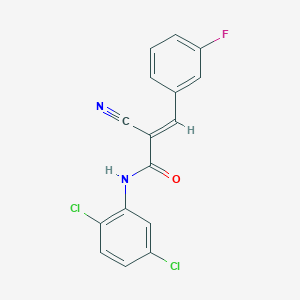

IUPAC Name |

2-dimethylphosphorylmorpholine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14NO2P.ClH/c1-10(2,8)6-5-7-3-4-9-6;/h6-7H,3-5H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHFBTUOFXKVPRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1CNCCO1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClNO2P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Dimethylphosphorylmorpholine;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B3007656.png)

![2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B3007662.png)

![2-[(3-Bromo-4-methoxyphenyl)methylene]-6-hydroxybenzo[b]furan-3-one](/img/structure/B3007664.png)

![2-(benzylthio)-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B3007670.png)

![N-[(5-bromo-2-methoxyphenyl)methyl]-2,4,5-trifluoroaniline](/img/structure/B3007672.png)